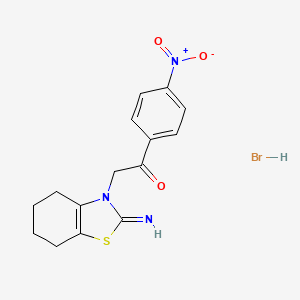
p-Nitro-Pifithrin-alpha
Vue d'ensemble
Description
p-nitro-Pifithrin-alpha is a cell-permeable analog of pifithrin-alpha . It is a potent inhibitor of p53 , a protein that plays a key role in regulating cell death . This compound blocks p53-mediated expression of p21/WAF1 and apoptosis in cortical neurons more potently than pifithrin-alpha . It suppresses the expression of TGF-β1 in human proximal tubular cells (HK-2 cells) at a concentration of 10 μM . It also reduces hepatic triglyceride accumulation and lipotoxicity in mice fed a high-fat diet .
Synthesis Analysis
This compound is slowly converted into a more potent cyclized form, p-nitro cyclic pifithrin-alpha, when incubated in biological media .
Molecular Structure Analysis
The molecular formula of this compound is C15H15N3O3S . It has a molecular weight of 398.27 .
Chemical Reactions Analysis
This compound blocks the apoptosome-mediated processing and activation of caspase-9 and -3 without interfering with the activation of mitochondria . It attenuates post-translational modifications of p53 without affecting total p53 protein level .
Physical And Chemical Properties Analysis
This compound is a crystalline solid . It is soluble at 1mg/ml in DMSO and DMF .
Applications De Recherche Scientifique
Inhibition de p53
Le p-Nitro-Pifithrin-alpha est un inhibiteur de p53 perméable aux cellules . La protéine p53 est un régulateur essentiel du cycle cellulaire et de l'apoptose, et son inhibition peut avoir des implications significatives dans la recherche sur le cancer .
Applications en neurosciences
Ce composé présente une puissance 10 fois supérieure (ED 50 = 30 nM) pour protéger les neurones corticaux de la mort induite par l'étoposide . Cela suggère qu'il pourrait être utilisé dans la recherche en neurosciences pour étudier les maladies neurodégénératives et les lésions neuronales .
Toxicité des thérapies anticancéreuses
Le this compound est en cours d'évaluation dans des essais précliniques pour sa capacité à atténuer les effets secondaires des agents chimiothérapeutiques . La plupart des toxicités des agents chimiothérapeutiques sont associées à l'activation de p53 et à l'apoptose dans les cellules saines .
Agoniste du récepteur des hydrocarbures aromatiques
Le composé est un puissant agoniste du récepteur des hydrocarbures aromatiques (AhR) . L'activation de l'AhR entraîne sa translocation vers le noyau, sa dimérisation avec son partenaire de liaison à l'ADN (ARNT) et la régulation de la transcription des gènes .
Enzymes de métabolisation des xénobiotiques
Le this compound peut induire l'expression d'enzymes de métabolisation des xénobiotiques, y compris CYP1A1 . Cela suggère des applications potentielles dans l'étude du métabolisme des médicaments et des processus de détoxication .
Demi-vie et puissance
Le this compound présente une demi-vie (t1/2 = 6h) 50 % plus longue dans le milieu de culture neuronale à 37°C que le Pifithrin-alpha . Cette stabilité accrue pourrait en faire un outil plus efficace dans les études à long terme .
Mécanisme D'action
Target of Action
p-Nitro-Pifithrin-alpha, also known as p-Nitropifithrin-alpha, primarily targets the p53 protein . The p53 protein is a crucial transcription factor that plays a significant role in cellular responses to stress, including DNA damage and oxidative stress .
Mode of Action
This compound acts as a cell-permeable p53 inhibitor . It blocks the p53-dependent transcriptional activation and apoptosis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the p53 signaling pathway . By inhibiting p53, this compound can block the transcriptional activation of p53 target genes, which are involved in cell cycle arrest, apoptosis, and DNA repair .
Pharmacokinetics
It is known that this compound iscell-permeable . It is also known to have a half-life of 6 hours when incubated in biological conditions .
Result of Action
The inhibition of p53 by this compound results in antiapoptotic effects . It has been shown to be more potent in these effects than Pifithrin-alpha . Additionally, it has been reported to show antiobesogenic and hepatoprotective effects in vivo .
Action Environment
This compound is sensitive to various environmental factors. It is unstable in polar solvents such as DMSO . It is also sensitive to light and air , and impurities can occur as a result of air oxidation or due to metabolism by microbes . Therefore, it is recommended that this compound is stored as a solid form at -20°C (or below), with the exclusion of light and air .
Analyse Biochimique
Biochemical Properties
p-Nitro-Pifithrin-alpha is known to interact with the p53 protein, a crucial protein in many cellular processes . The compound acts as an inhibitor of p53, blocking its function and thereby influencing the biochemical reactions that p53 is involved in . The nature of this interaction is inhibitory, with this compound preventing the normal function of p53 .
Cellular Effects
The effects of this compound on cells are largely due to its inhibitory action on p53. By inhibiting p53, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been reported to show antiobesogenic and hepatoprotective effects in vivo .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with p53. By binding to p53, this compound inhibits the function of this protein, leading to changes in gene expression and other cellular processes . This can include both enzyme inhibition and activation, depending on the specific cellular context .
Temporal Effects in Laboratory Settings
This compound has been reported to be unstable under a variety of conditions . It is unstable to light and air after extended periods of time, and is extremely unstable in polar solvents such as DMSO . Within 6 hours, a DMSO solution of this compound had been found to be completely converted into the tricyclic material .
Metabolic Pathways
As an inhibitor of p53, it is likely that it influences the metabolic pathways that this protein is involved in .
Propriétés
IUPAC Name |
2-(2-imino-4,5,6,7-tetrahydro-1,3-benzothiazol-3-yl)-1-(4-nitrophenyl)ethanone;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S.BrH/c16-15-17(12-3-1-2-4-14(12)22-15)9-13(19)10-5-7-11(8-6-10)18(20)21;/h5-8,16H,1-4,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPCMOGORSWOLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N(C(=N)S2)CC(=O)C3=CC=C(C=C3)[N+](=O)[O-].Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501010184 | |
| Record name | p-nitro-Pifithrin-alpha | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501010184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
389850-21-9 | |
| Record name | p-nitro-Pifithrin-alpha | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501010184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





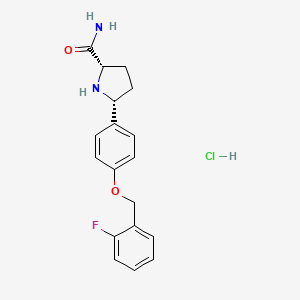

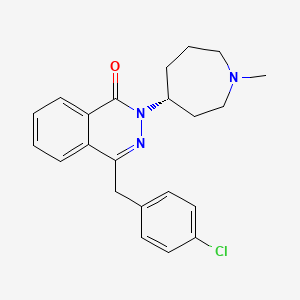
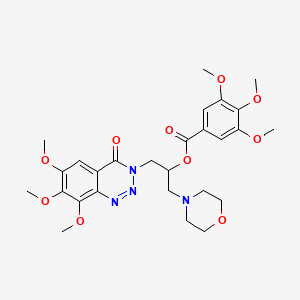

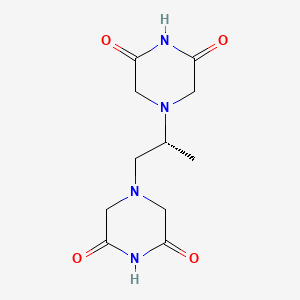
![benzyl (2S)-2-[[2-[[[(2S)-2-amino-4-methylsulfanylbutyl]disulfanyl]methyl]-3-phenylpropanoyl]amino]-3-phenylpropanoate](/img/structure/B1678842.png)

![11-(2-Chlorophenyl)-2,3,4,5,10,11-hexahydro-10-(1-oxopentyl)-1H-Dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B1678847.png)
![6-Amino-4-(3,5-dichloro-2-hydroxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1678848.png)

![3-(2-methylprop-2-enylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B1678851.png)